REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:5])[CH:3]=[O:4].CN1[C:11](=[O:12])[CH2:10][S:9]C1=O.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:1]1[N:2]([CH3:5])[C:3](=[O:4])[S:9][C:10]=1[CH:11]=[O:12]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
CN1C(SCC1=O)=O
|
Name
|
|
Quantity
|
3.77 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 110° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with a mixture of ice and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (30 mL), brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N(C(SC1C=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.7 mmol | |
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |